
1-(4-Aminophenyl)piperazine
Overview
Description
1-(4-Aminophenyl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an aminophenyl group attached to the piperazine ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs basic conditions and results in high yields of the desired product . Another method involves the reaction of a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V). This is followed by a reduction step to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of readily available starting materials and mild reaction conditions is preferred to ensure high yield and low environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmaceutical Development
1-(4-Aminophenyl)piperazine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are particularly noted for their effectiveness in treating neurological disorders, including depression and anxiety.
Key Applications:
- Antidepressants: It is involved in the synthesis of compounds that modulate serotonin receptors, enhancing antidepressant efficacy.
- Antipsychotics: The compound plays a role in developing antipsychotic medications by influencing dopamine pathways.
Neurotransmitter Research
Research utilizing this compound has provided insights into neurotransmitter systems. Studies focus on how this compound affects neurotransmitter release and receptor interactions.
Case Studies:
- Serotonin Modulation: Investigations have shown that derivatives of this compound can selectively enhance serotonin receptor activity, which is critical for developing new antidepressants .
- Dopamine Pathways: Research indicates that compounds derived from this compound can alter dopamine receptor signaling, which is essential for understanding schizophrenia treatments .
Analytical Chemistry
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related substances in biological samples. This application ensures accurate drug monitoring and quality control.
Applications:
- Chromatography: It is used as a standard in chromatographic techniques to assess the purity of pharmaceutical products.
- Mass Spectrometry: The compound aids in identifying metabolites in biological fluids, crucial for pharmacokinetic studies .
Material Science
The compound also finds applications in material science, particularly in creating advanced materials with specific electronic properties.
Innovations:
- Sensors: this compound derivatives are used to develop sensors that detect various chemical substances due to their unique electronic properties.
- Conductive Polymers: Research has explored its role in synthesizing conductive polymers for electronic devices .
Biochemical Assays
This compound is utilized in various biochemical assays to evaluate the biological activity of new drug candidates. This application is vital for screening potential therapeutic agents.
Biological Assays:
- Cell Viability Tests: The compound is used to assess cytotoxicity levels of new drugs on cell lines.
- Enzyme Inhibition Studies: It assists in determining the inhibition potential of new compounds on specific enzymes related to disease mechanisms .
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it has been studied for its potential as an intestinal permeation enhancer, facilitating the transport of macromolecular therapeutics across the intestinal epithelium .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
Uniqueness: 1-(4-Aminophenyl)piperazine is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Aminophenyl)piperazine (AP) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, characterized by its piperazine ring and amino group, plays a crucial role in various biochemical pathways and has potential therapeutic applications.
- Molecular Formula : C10H15N3
- Molecular Weight : 175.25 g/mol
- Melting Point : 119-123 °C
This compound exhibits its biological activity through several mechanisms:
- GABA Receptor Modulation : Similar to other piperazine derivatives, it acts as a GABA receptor agonist, influencing neurotransmission and neuronal excitability.
- Enzyme Interaction : It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine, thereby affecting cholinergic signaling pathways.
- Monoamine Oxidase Inhibition : Research indicates that AP can enhance levels of neurotransmitters like dopamine and serotonin by inhibiting monoamine oxidase (MAO), which is crucial for mood regulation .
Antidepressant Effects
Studies have shown that derivatives of this compound exhibit antidepressant-like effects. For example, modifications to this compound have led to the development of quinoline derivatives with enhanced MAO inhibitory activity, suggesting potential use in treating depression.
Anticancer Properties
Research on piperazine-containing compounds, including AP, has revealed their potential in cancer therapy. A study investigated a derivative (LQFM018) that demonstrated necroptosis induction in K562 leukemic cells, highlighting AP's role in promoting cell death through regulated necrosis pathways .
Compound | Activity | Mechanism |
---|---|---|
LQFM018 | Antileukemic | Induces necroptosis via dopamine D4 receptor involvement |
Quinoline Derivatives | Antidepressant | MAO inhibition leading to increased neurotransmitter levels |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study indicated that it exhibits biological activity against pests such as the armyworm (Pseudaletia separata), suggesting its potential use in agrochemicals .
Case Studies
- Antidepressant Activity : A study focused on the synthesis of quinoline derivatives incorporating this compound found that these compounds showed significant MAO inhibitory activity and antidepressant effects in vivo. This research underscores the utility of AP in developing new antidepressants targeting neurotransmitter systems.
- Cancer Therapy : The compound LQFM018, derived from AP, was studied for its effects on K562 leukemic cells. It was found to trigger necroptotic cell death without activating traditional apoptotic pathways, indicating a novel mechanism for inducing cancer cell death and suggesting further investigation into piperazine derivatives for cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Aminophenyl)piperazine derivatives?
Methodological Answer: this compound derivatives are synthesized via coupling reactions between arylpiperazine intermediates and substituted benzoic acids. For example, a validated approach involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to facilitate amide bond formation (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) . Key steps include:
- Reagent Selection : Use of EDC with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency.
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization for high-purity yields .
- Structural Confirmation : NMR and mass spectrometry for validating substituent positions .
Q. What analytical techniques are used to characterize this compound and its analogs?
Methodological Answer:
- Chromatography : HPLC with p-tolylpiperazine (pTP) as an internal standard for quantitative analysis of hair samples, achieving detection limits of 0.05 ng/mg .
- Spectroscopy : Raman microspectroscopy (20 mW laser power, 128–256 scans) distinguishes isomers (e.g., 1-(3-trifluoromethylphenyl)piperazine vs. 1-(4-trifluoromethylphenyl)piperazine) via unique vibrational fingerprints .
- Crystallography : X-ray diffraction to resolve supramolecular interactions (e.g., C–H⋯O hydrogen bonds in 1-(2-fluorobenzoyl) derivatives) .
Q. What pharmacological activities are associated with this compound derivatives?
Methodological Answer: Piperazine derivatives exhibit diverse activities:
- Neurotransmitter Modulation : Inhibition of monoamine reuptake (dopamine, serotonin) via structural analogs like 1-(4-methoxyphenyl)piperazine .
- Antimicrobial Activity : Halogenated derivatives (e.g., 2-chloro or 2-bromo substituents) show moderate activity against Gram-positive bacteria .
- Anticancer Potential : Hydroxy- and methoxy-substituted derivatives inhibit carbonic anhydrase isoforms (hCA I/II), with IC50 values in the micromolar range .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance antimicrobial activity but reduce solubility due to increased hydrophobicity .
- Hydrogen-Bonding Motifs : 4-Hydroxyphenyl groups promote supramolecular assembly (e.g., O–H⋯O bonds in 1-(2-hydroxybenzoyl) derivatives), affecting crystallinity and bioavailability .
- Aromatic Stacking : Fluorinated or methoxy groups improve CNS penetration by mimicking neurotransmitter structures .
- Case Study : 4-(4-Hydroxyphenyl)piperazine derivatives with bromophenyl groups (e.g., compound 12 ) exhibit 83% yield and potent enzyme inhibition, validated via NMR and elemental analysis .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Purity Control : Use HPLC (>98% purity) to eliminate confounding effects from byproducts .
- Structural Reanalysis : Re-examine crystallographic data (e.g., disorder in aroyl rings of 1-(2-chlorobenzoyl) derivatives) to confirm substituent positions .
Q. What strategies optimize the synthesis of this compound derivatives for scale-up?
Methodological Answer:
- Solvent Selection : Replace methanol with ethanol for greener synthesis and easier solvent recovery .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation of nitro precursors (e.g., 4-nitrophenylpiperazine) to improve amine yield .
- Process Monitoring : Use in-line FTIR to track reaction progress and minimize side products .
Tables for Key Data
Derivative | Substituent | Yield (%) | Activity (IC50, μM) | Reference |
---|---|---|---|---|
4-(4-Hydroxyphenyl)piperazine | 3-Bromophenyl | 83 | hCA I: 0.89 | |
1-(2-Fluorobenzoyl)piperazine | 4-Methoxyphenyl | 92 | Antimicrobial (MIC: 12.5 μg/mL) | |
This compound | None (parent compound) | N/A | Dopamine reuptake inhibition |
Properties
IUPAC Name |
4-piperazin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVOYRCCWLRTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329709 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67455-41-8 | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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